4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione
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Overview
Description
4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is an intriguing compound with a complex structure, featuring various functional groups such as a chloropyridine moiety, a piperidine ring, and a thiane-1,1-dione core. This compound finds its relevance in diverse scientific fields due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s suggested that it may be a liver-targeted drug candidate . More research is needed to identify the specific targets and their roles.
Mode of Action
It’s suggested that it might inhibit the ribosomal synthesis of PCSK9, a lipid regulator
Biochemical Pathways
Given the potential inhibition of PCSK9, it might be involved in lipid metabolism . More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
Given the potential inhibition of PCSK9, it might have an impact on lipid levels . More research is needed to describe these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. Key steps may include:
Preparation of the 3-chloropyridin-4-yl intermediate: : Chlorination of pyridine derivatives under controlled conditions.
Formation of the piperidine derivative: : Nucleophilic substitution reactions to introduce the piperidine ring.
Attachment of the thiane-1,1-dione core: : Sulfur incorporation and oxidation steps to form the final compound.
Industrial Production Methods
Industrial production often involves scaling up the laboratory methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of advanced catalysts and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : Potential to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: : Reduction of the pyridine ring to piperidine or related structures.
Substitution: : Reactions at the chloropyridine site to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Use of reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing hydrogenation catalysts such as palladium on carbon.
Substitution: : Utilizing nucleophiles under basic conditions to target the chloropyridine moiety.
Major Products
Major products from these reactions include various derivatives where the pyridine ring, piperidine ring, or thiane-dione core has been modified, potentially leading to new compounds with distinct properties.
Scientific Research Applications
In Chemistry
This compound serves as a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules through its reactive functional groups.
In Biology
In Medicine
Its derivatives may exhibit pharmaceutical activities, providing lead compounds for drug discovery and development.
In Industry
The compound's unique structure makes it suitable for material science applications, such as the development of new polymers or catalysts.
Comparison with Similar Compounds
Uniqueness
Compared to other similar compounds, 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione stands out due to its thiane-1,1-dione core, which imparts distinct chemical reactivity and stability.
Similar Compounds
Other compounds with related structures include:
Pyridine derivatives: : Sharing the reactive chloropyridine group.
Piperidine-containing molecules: : Featuring the piperidine ring.
Sulfur-containing heterocycles: : Exhibiting similar reactivity due to the presence of sulfur atoms.
Properties
IUPAC Name |
4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c18-16-11-19-6-1-17(16)23-13-15-2-7-20(8-3-15)12-14-4-9-24(21,22)10-5-14/h1,6,11,14-15H,2-5,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMCFRLTBKNWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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